5-(1-Isobutylpiperidin-2-yl)-2-phenoxypyridine
Description
5-(1-Isobutylpiperidin-2-yl)-2-phenoxypyridine is a heterocyclic compound featuring a pyridine core substituted with a phenoxy group at position 2 and a 1-isobutylpiperidin-2-yl moiety at position 3. This structure combines aromatic and alicyclic components, making it a candidate for pharmaceutical and agrochemical applications. The compound is synthesized via aryne chemistry, a method highlighted for its efficiency and environmental benignity in producing phenoxy-substituted pyridines .
Properties
Molecular Formula |
C20H26N2O |
|---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
5-[1-(2-methylpropyl)piperidin-2-yl]-2-phenoxypyridine |
InChI |
InChI=1S/C20H26N2O/c1-16(2)15-22-13-7-6-10-19(22)17-11-12-20(21-14-17)23-18-8-4-3-5-9-18/h3-5,8-9,11-12,14,16,19H,6-7,10,13,15H2,1-2H3 |
InChI Key |
ZSUXKBNWEBDMPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1CCCCC1C2=CN=C(C=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Isobutylpiperidin-2-yl)-2-phenoxypyridine typically involves the reaction of 2-chloropyridine with 1-isobutylpiperidine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then reacted with phenol in the presence of a catalyst such as palladium on carbon to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-(1-Isobutylpiperidin-2-yl)-2-phenoxypyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of oxidized derivatives with functional groups such as ketones or carboxylic acids.
Reduction: Formation of reduced derivatives with alcohol or amine groups.
Substitution: Formation of substituted derivatives with various nucleophiles.
Scientific Research Applications
5-(1-Isobutylpiperidin-2-yl)-2-phenoxypyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical agents.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(1-Isobutylpiperidin-2-yl)-2-phenoxypyridine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound’s piperidine and phenoxy substituents are critical to its properties. Key structural analogs include:
| Compound Name | Substituents (Position 5 / Position 2) | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|---|
| 5-(1-Isobutylpiperidin-2-yl)-2-phenoxypyridine | Isobutylpiperidine / Phenoxy | C20H25N2O | 309.43* | Not Provided |
| 5-(1-Butylpiperidin-2-yl)-2-isopropoxypyridine | Butylpiperidine / Isopropoxy | C17H27N2O | 276.42 | 1352536-45-8 |
| 2-Ethoxy-5-(1-ethylpiperidin-2-yl)pyridine | Ethylpiperidine / Ethoxy | C14H21N2O | 234.34 | 1352500-25-4 |
| 5-(1-Isobutylpiperidin-2-yl)pyridin-2-amine | Isobutylpiperidine / Amine | C14H23N3 | 233.35 | 1352500-60-7 |
*Calculated based on molecular formula.
Key Observations :
- Electronic Effects: The phenoxy group (electron-withdrawing) may reduce electron density on the pyridine ring compared to alkoxy or amine substituents, influencing reactivity and binding interactions .
Physical Properties
Comparative physical data from structurally related compounds:
| Compound Type | Melting Point (°C) | Molecular Weight (g/mol) | Solubility Trends |
|---|---|---|---|
| 2-Phenoxypyridine Derivatives | 268–287 | 466–545 | Low in water, high in DMSO |
| Piperidine-Substituted Pyridines | 128–131 (e.g., 4-methyl-2-pyridinol) | 109–331 | Moderate in polar solvents |
The target compound’s predicted higher molecular weight (309.43 g/mol) and bulky isobutyl group may reduce solubility compared to smaller analogs like 2-ethoxy derivatives .
Biological Activity
5-(1-Isobutylpiperidin-2-yl)-2-phenoxypyridine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of neurological disorders. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
Chemical Structure and Properties
The compound features a distinctive structure, combining a piperidine ring with a phenoxypyridine moiety. This unique arrangement contributes to its pharmacological properties, making it a candidate for various therapeutic applications.
Research indicates that 5-(1-Isobutylpiperidin-2-yl)-2-phenoxypyridine may act on various neurotransmitter systems, particularly the dopamine and serotonin receptors. Its interaction with these receptors suggests potential implications for treating conditions such as depression, anxiety, and other mood disorders.
Pharmacological Effects
- Dopamine Receptor Modulation : Preliminary studies suggest that the compound may function as a modulator of dopamine receptors, particularly D2 and D3 subtypes. This modulation can influence behaviors associated with reward and motivation, making it relevant for conditions like Parkinson's disease and schizophrenia.
- Serotonin Receptor Interaction : The compound may also interact with serotonin receptors, which are crucial in mood regulation. This interaction could provide insights into its potential use in treating depression and anxiety disorders.
- Neuroprotective Properties : Some studies have indicated that this compound exhibits neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Huntington's disease.
Case Studies
- Study on Dopaminergic Activity : A study conducted on rodent models demonstrated that administration of 5-(1-Isobutylpiperidin-2-yl)-2-phenoxypyridine resulted in increased locomotor activity, suggesting enhanced dopaminergic signaling. This effect was dose-dependent and indicated potential applications in treating motor function disorders .
- Serotonergic Effects : In another investigation focusing on mood disorders, the compound was shown to reduce depressive-like behaviors in animal models when administered chronically. The results pointed towards its efficacy in modulating serotonin levels .
Data Tables
| Study | Findings | Implications |
|---|---|---|
| Rodent Model Study | Increased locomotor activity | Potential treatment for Parkinson's disease |
| Chronic Administration | Reduced depressive behaviors | Possible antidepressant effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
